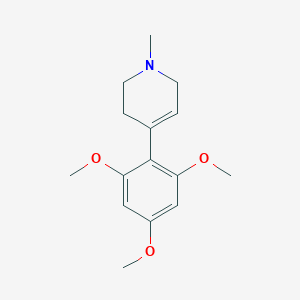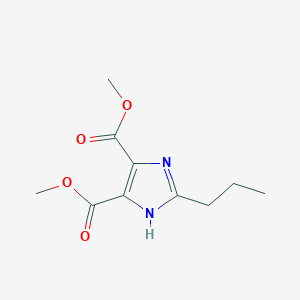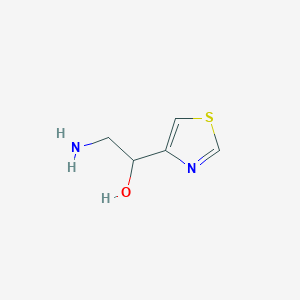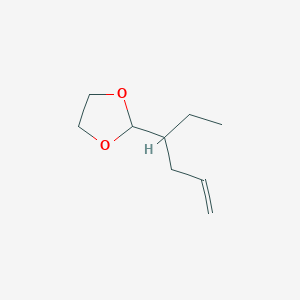
1-Methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine
Overview
Description
“1-Methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine” is a chemical compound with the molecular formula C15H23NO4 . It has a molecular weight of 281.35 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H23NO4/c1-16-6-5-11 (12 (17)9-16)15-13 (19-3)7-10 (18-2)8-14 (15)20-4/h7-8,11-12,17H,5-6,9H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound has a molecular weight of 281.35 . It is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications
Chemical Reactions and Synthesis :
- It is used for ring-contractive and highly diastereoselective rearrangement with copper or rhodium salts (Heath et al., 2003).
- The compound undergoes Stevens rearrangement, a reaction used in synthesizing various chemical structures (Bosch et al., 1975), (Bosch et al., 1981).
Biomedical Research and Pharmacology :
- It induces a parkinsonian syndrome in primates, useful for studying Parkinson's disease (Waters et al., 1987), (Mitchell et al., 1989).
- Certain derivatives exhibit analgesic, anti-inflammatory, hyperglycemic, and hypoglycemic activities (Rao et al., 1995).
- Acts as irreversible inhibitors of monoamine oxidase B (MAO B) in rat liver mitochondria (Williams & Lawson, 1998).
- Involved in the generation of toxic metabolites through oxidation by serotonin and histamine neurons (Vincent, 1989).
Drug Development and Pharmacological Properties :
- Tetrahydropyridines (THP) derivatives, including this compound, are being studied as drug candidates for various pharmacological properties (Mateeva et al., 2005).
- Substituted 1,3,4-oxadiazoles derivatives have potential anticancer activities (Redda & Gangapuram, 2007).
- MPTP analogues, including minor changes in the tetrahydropyridine ring, show a marked decrease in neurotoxicity compared to MPTP itself (Fries et al., 1986).
Neuroscience and Neurology :
- The compound's induced Parkinsonism involves abnormal neuronal activity, offering insights into Parkinson's disease mechanisms (Mitchell et al., 1989), (Langston, 1985).
- PARP inhibitors may have a protective benefit in the treatment of Parkinson's disease due to its role in MPTP-induced parkinsonism (Mandir et al., 1999).
Safety And Hazards
properties
IUPAC Name |
1-methyl-4-(2,4,6-trimethoxyphenyl)-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-16-7-5-11(6-8-16)15-13(18-3)9-12(17-2)10-14(15)19-4/h5,9-10H,6-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRZNLHDQXFHDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=C(C=C(C=C2OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432309 | |
| Record name | 1-Methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine | |
CAS RN |
113225-07-3 | |
| Record name | 1-Methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-Chloro-2-(chloroacetyl)phenyl]-N-methylformamide](/img/structure/B39611.png)


![1-methyl-2H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B39618.png)





![2-Bromoimidazo[1,2-a]pyridine](/img/structure/B39627.png)



